2,6-Diethynylpyridine

Porous Organic Polymers Gas Adsorption Sonogashira Coupling

2,6-Diethynylpyridine (2,6-DEP) is the only diethynylpyridine isomer that yields highly porous (410 m² g⁻¹ BET) polymers for CO₂ capture, thanks to its linear 2,6-substitution geometry and accessible pyridine nitrogen. Unlike kinked 2,5-isomers, which produce non-porous materials, 2,6-DEP's para-nitrogen enables metal chelation, quaternization-induced photophysical tuning, and cooperative hydrogen bonding. Procure this essential monomer for advanced porous organic polymers, supramolecular assemblies, and diamond nanothread precursors. High purity (≥98%) minimizes batch-to-batch variability in demanding polymerizations.

Molecular Formula C9H5N
Molecular Weight 127.14 g/mol
CAS No. 75867-46-8
Cat. No. B1338605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethynylpyridine
CAS75867-46-8
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC1=NC(=CC=C1)C#C
InChIInChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
InChIKeyVYRLFYTZNXGQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethynylpyridine (CAS 75867-46-8): Properties and Structural Baseline for Polymer and Material Science Applications


2,6-Diethynylpyridine (2,6-DEP) is a heteroaromatic diethynyl monomer with the molecular formula C9H5N and a molecular weight of 127.14 g/mol [1]. It exists as a white to light yellow to light orange powder or crystalline solid at ambient conditions with a melting point range of 69.0–73.0 °C and a predicted boiling point of 233.9±25.0 °C [1]. The compound features two terminal ethynyl groups symmetrically positioned at the 2- and 6-positions of a central pyridine ring, creating a rigid, linear, π-conjugated building block with a nitrogen heteroatom in the para position relative to the ethynyl substitution [2]. This unique geometry distinguishes it from other diethynylpyridine isomers and diethynylbenzene analogs, providing a nitrogen coordination site that is electronically and spatially accessible for metal chelation, post-polymerization modification via quaternization, and hydrogen-bonding interactions [2].

Why Generic Substitution of 2,6-Diethynylpyridine Fails: Isomeric and Heteroatom-Dependent Performance


Generic substitution of 2,6-diethynylpyridine with its positional isomers (2,5- or 3,5-diethynylpyridine) or non-heteroaromatic analogs (1,3- or 1,4-diethynylbenzene) is not scientifically valid due to profound differences in molecular geometry, electronic structure, and supramolecular interaction capabilities. The 2,6-substitution pattern places the pyridine nitrogen directly in the para position relative to the linear ethynyl axis, enabling unique metal chelation geometries [1], hydrogen-bonding cooperativity effects that are absent in the 3,5-isomer [2], and the highest reported content of pyridine units (7.86 mmol g−1) in hyper-cross-linked networks [3]. In contrast, 2,5-diethynylpyridine (p-DP) exhibits a kinked geometry that leads to nearly non-porous polymer networks, whereas 2,6-diethynylpyridine (m-DP) produces moderate-porosity materials with BET surface areas up to 410 m² g−1 under identical copolymerization conditions [4]. The nitrogen heteroatom further distinguishes 2,6-diethynylpyridine from purely carbonaceous diethynylbenzenes by providing a site for post-synthetic quaternization, which induces a strong red shift in UV–vis absorption and enhances fluorescence quantum yields—capabilities completely absent in non-pyridine analogs [1]. These compound-specific geometric and electronic features directly govern polymer porosity, CO2 capture capacity, metal-binding efficiency, and optical properties, rendering 2,6-diethynylpyridine functionally non-interchangeable with its closest analogs.

Quantitative Differentiation of 2,6-Diethynylpyridine: Head-to-Head Performance Data vs. Closest Analogs


Isomer-Dependent Porosity in Porous Organic Polymers: 2,6- vs. 2,5-Diethynylpyridine

In a direct comparative study of silicon-containing porous organic polymers (POPs) prepared via Sonogashira-Hagihara coupling, the choice of diethynylpyridine isomer dictated the porosity of the final material. Copolymerization of tetrakis(4-bromophenyl)silane (p-Si) with 2,6-diethynylpyridine (m-DP) produced a polymer with a BET surface area of 410 m² g−1 and a pore volume of 0.34 cm³ g−1 [1]. In stark contrast, the polymer prepared under identical conditions but using 2,5-diethynylpyridine (p-DP) as the comonomer was described as exhibiting 'nearly no porosity' [1].

Porous Organic Polymers Gas Adsorption Sonogashira Coupling

CO2 Adsorption Performance: 2,6-Diethynylpyridine-Based POPs Demonstrate Functional Capacity

The 2,6-diethynylpyridine-derived porous organic polymer (POP-1, synthesized from p-Si and m-DP) exhibited a CO2 uptake of 1.41 mmol g−1 at 273 K and 1.03 bar, and 0.87 mmol g−1 (3.83 wt%) at 298 K and 1.01 bar [1]. This performance is directly enabled by the moderate porosity (BET surface area 410 m² g−1) achieved with 2,6-diethynylpyridine. The 2,5-isomer (p-DP)-derived polymer, being essentially non-porous, would be incapable of providing comparable CO2 sorption capacity [1].

CO2 Capture Gas Sorption Porous Materials

Hydrogen-Bonding Cooperativity: 2,6- vs. 3,5-Diethynylpyridine

Infrared (IR) spectroscopic analysis of hydrogen-bonded complexes with phenol revealed a distinct interaction pattern for 2,6-diethynylpyridine. The spatial arrangement of the nitrogen and ethynyl groups in 2,6-diethynylpyridine enables the simultaneous involvement of a phenol OH group in both OH⋯N and OH⋯CC hydrogen bonds [1]. In contrast, the 3,5-diethynylpyridine isomer cannot facilitate this dual interaction due to the meta-disposition of its ethynyl groups relative to the nitrogen, which precludes the formation of the OH⋯CC bond in concert with the OH⋯N bond [1]. Thermodynamic parameters for phenol complexes were reported as medium-strong (Kc ≈ 5 mol−1 dm³; -ΔrH⦵ ≈ 15–35 kJ mol−1) [1].

Supramolecular Chemistry Hydrogen Bonding IR Spectroscopy

Pyridine Content and CO2 Sorption in Hyper-Cross-Linked Polymers: 2,6- vs. 3,5-Diethynylpyridine

Homopolymerization of 2,6-diethynylpyridine and 3,5-diethynylpyridine yields hyper-cross-linked networks with the highest reported pyridine content of 7.86 mmol pyridine g−1 [1]. The poly(3,5-diethynylpyridine) network demonstrated a water vapor capture capacity of 376 mg g−1 at 298 K and 90% relative humidity (RH), one of the highest values reported for porous organic polymers [1]. Both isomers produce high-efficiency materials for low-pressure CO2 adsorption/desorption [1].

Hyper-Cross-Linked Polymers CO2 Adsorption Water Harvesting

High-Pressure Polymerization: 2,6-Diethynylpyridine Forms Ordered 1-D Polymers at Reduced Pressure

Under high-pressure conditions, 2,6-diethynylpyridine (2,6-DEP) undergoes pressure-induced polymerization (PIP) to form one-dimensional (1-D) ordered polymers at pressures below 10 GPa [1]. In situ Raman and IR spectra indicate that the alkynyl groups initiate reaction at 4–5 GPa, effectively reducing the polymerization pressure required for the aromatic ring [1]. At 5.4 GPa, the shortest intermolecular distance was determined as 2.90 Å between pyridine rings [1]. This behavior is a consequence of the conjugated alkynyl substituents acting as polymerization initiators [1].

High-Pressure Chemistry Carbon Materials Polymerization

Oxidative Polymerization: 2,6-Diethynylpyridine vs. Diethynylbenzenes

Oxidative polymerization of 2,6-diethynylpyridine yields a brown powder that is insoluble in organic solvents, whereas 1,3-diethynylbenzene and 1,4-diethynylbenzene produce white and yellow powders, respectively [1]. The conductivities of the 1,3- and 1,4-diethynylbenzene polymers are on the order of 10⁻¹⁵ Ω⁻¹ cm⁻¹, and doping with iodine increases their conductivity by approximately 10 orders of magnitude [1]. The pyridine-containing polymer is also characterized by elemental analysis and IR spectroscopy [1].

Oxidative Polymerization Conducting Polymers Diethynyl Monomers

Application Scenarios for 2,6-Diethynylpyridine Based on Verified Differentiation


Synthesis of Porous Organic Polymers (POPs) for CO2 Capture

2,6-Diethynylpyridine is the preferred monomer over 2,5-diethynylpyridine for the synthesis of porous organic polymers intended for CO2 capture. As demonstrated in Section 3, copolymerization of 2,6-diethynylpyridine with silicon-centered monomers yields materials with a BET surface area of 410 m² g−1 and a CO2 uptake capacity of 1.41 mmol g−1 at 273 K [1]. The 2,5-isomer produces essentially non-porous materials under identical conditions, rendering it unsuitable for gas sorption applications [1].

Fabrication of Hyper-Cross-Linked Networks for CO2 and Water Sorption

Both 2,6- and 3,5-diethynylpyridine can be homopolymerized to produce hyper-cross-linked networks with a pyridine content of 7.86 mmol g−1, which is among the highest reported for such materials [2]. These networks are efficient for low-pressure CO2 adsorption/desorption and, in the case of the 3,5-isomer, for water harvesting (376 mg g−1 at 90% RH) [2]. 2,6-Diethynylpyridine is a viable precursor for these high-performance sorbent materials.

Pressure-Induced Synthesis of Ordered 1-D Carbon Materials

The ethynyl substituents of 2,6-diethynylpyridine act as initiators for pressure-induced polymerization, reducing the reaction pressure of the aromatic ring and enabling the formation of ordered 1-D polymers below 10 GPa [3]. This property distinguishes 2,6-diethynylpyridine from non-alkynylated aromatics, which require much higher pressures (>20 GPa), and positions it as a valuable precursor for the scalable synthesis of novel carbon allotropes such as diamond nanothreads and graphane-like structures [3].

Supramolecular Crystal Engineering and Sensor Design

The 2,6-substitution pattern enables cooperative hydrogen bonding (simultaneous OH⋯N and OH⋯CC interactions) with phenol donors, a feature that is structurally impossible for the 3,5-diethynylpyridine isomer [4]. This unique hydrogen-bonding capability, combined with the compound's ability to complex palladium and copper ions , makes 2,6-diethynylpyridine a valuable building block for designing supramolecular assemblies, crystalline frameworks, and molecular sensors where precise spatial control of non-covalent interactions is paramount.

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